molecular formula C12H15N5O B12533154 4-ethyl-N-(1-ethyl-1H-tetrazol-5-yl)benzamide CAS No. 689750-88-7

4-ethyl-N-(1-ethyl-1H-tetrazol-5-yl)benzamide

Cat. No.: B12533154
CAS No.: 689750-88-7
M. Wt: 245.28 g/mol
InChI Key: LKBPJZTZDPJOFH-UHFFFAOYSA-N
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Description

4-ethyl-N-(1-ethyl-1H-tetrazol-5-yl)benzamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. These compounds are known for their diverse biological and pharmaceutical applications, including antibacterial, anticancer, anti-inflammatory, and antifungal activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(1-ethyl-1H-tetrazol-5-yl)benzamide typically involves the reaction of 4-ethylbenzoic acid with ethylamine to form 4-ethylbenzamide. This intermediate is then reacted with sodium azide and triethyl orthoformate to introduce the tetrazole ring, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of tetrazole derivatives often involves the use of catalysts such as zinc salts or L-proline to enhance the reaction efficiency and yield. Microwave-assisted synthesis is also employed to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(1-ethyl-1H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-ethyl-N-(1-ethyl-1H-tetrazol-5-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethyl-N-(1-ethyl-1H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Properties

CAS No.

689750-88-7

Molecular Formula

C12H15N5O

Molecular Weight

245.28 g/mol

IUPAC Name

4-ethyl-N-(1-ethyltetrazol-5-yl)benzamide

InChI

InChI=1S/C12H15N5O/c1-3-9-5-7-10(8-6-9)11(18)13-12-14-15-16-17(12)4-2/h5-8H,3-4H2,1-2H3,(H,13,14,16,18)

InChI Key

LKBPJZTZDPJOFH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=NN=NN2CC

Origin of Product

United States

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